8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 879071-11-1
VCID: VC11883525
InChI: InChI=1S/C20H27N5O4/c1-12-7-8-15(9-13(12)2)29-11-14(26)10-25-16-17(21-19(25)22(3)4)23(5)20(28)24(6)18(16)27/h7-9,14,26H,10-11H2,1-6H3
SMILES: CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O)C
Molecular Formula: C20H27N5O4
Molecular Weight: 401.5 g/mol

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 879071-11-1

Cat. No.: VC11883525

Molecular Formula: C20H27N5O4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 879071-11-1

Specification

CAS No. 879071-11-1
Molecular Formula C20H27N5O4
Molecular Weight 401.5 g/mol
IUPAC Name 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C20H27N5O4/c1-12-7-8-15(9-13(12)2)29-11-14(26)10-25-16-17(21-19(25)22(3)4)23(5)20(28)24(6)18(16)27/h7-9,14,26H,10-11H2,1-6H3
Standard InChI Key CXQMHQZBCQRZMB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O)C
Canonical SMILES CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O)C

Introduction

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine class of compounds. It features a purine core modified with several functional groups, including dimethylamino and hydroxypropyl moieties, which enhance its solubility and biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.

Synthesis

The synthesis of purine derivatives typically involves multi-step organic reactions. Common methods include alkylation reactions using alkyl halides and bases like potassium carbonate to facilitate the reactions. Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are crucial for optimizing yield and purity.

Biological Activity

Purine derivatives, including this compound, are being investigated for various biological activities. The presence of functional groups like amine and hydroxyl enhances its solubility and biological activity in various systems. Preliminary studies suggest that these compounds may exhibit notable biological effects, although specific data on this exact compound is limited.

Research Findings

While specific research findings on 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are scarce, purine derivatives in general are known for their roles in biochemistry, particularly in the formation of nucleotides and nucleic acids. They are also involved in numerous physiological processes, including acting on purinergic receptors.

Potential Applications

  • Pharmacological Applications: The compound's structure suggests potential activity on purinergic receptors, which are involved in various physiological processes.

  • Medicinal Chemistry: It is being explored for its potential in medicinal chemistry due to its complex structure and functional groups.

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